Product packaging for 3,4-Diphenyl-5-nitro-2-furoic acid(Cat. No.:CAS No. 52101-40-3)

3,4-Diphenyl-5-nitro-2-furoic acid

Cat. No.: B12906618
CAS No.: 52101-40-3
M. Wt: 309.27 g/mol
InChI Key: HZKQRIMQLFWOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Furan (B31954) Derivatives in Chemical Science

Furan and its derivatives are a noteworthy class of compounds in organic chemistry, recognized for their wide-ranging applications and diverse biological activities. wisdomlib.orgontosight.aiontosight.ai The furan nucleus is a fundamental structure in many industrially important products and a vast number of biologically active materials. researchgate.net These compounds are frequently investigated in medicinal chemistry and are used as versatile building blocks in organic synthesis. ontosight.aiontosight.ai

Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring structure is an element other than carbon. thermofisher.comslideshare.net These compounds are broadly classified based on their electronic structure as either aliphatic (saturated or unsaturated) or aromatic. thermofisher.comslideshare.netuou.ac.in

Aromatic heterocyclic compounds, like furan, are planar, cyclic molecules that adhere to Hückel's rule, possessing (4n+2) π electrons delocalized within the ring. pharmaguideline.combyjus.com They can be further categorized by ring size. Furan falls into the category of five-membered aromatic heterocycles, which also includes pyrrole (B145914) and thiophene. thermofisher.comuou.ac.in These five- and six-membered rings are known for their stability. thermofisher.com

Table 1: Classification of Furan

Category Description
Class Heterocyclic Compound thermofisher.comuou.ac.in
Sub-Class Aromatic Heterocyclic Compound thermofisher.combyjus.com
Ring Size Five-membered Ring uou.ac.in

| Heteroatom | Oxygen researchgate.net |

The nitrofuran scaffold, a furan ring bearing a nitro group, is of particular importance in medicinal chemistry. researchgate.net For nearly eight decades, nitrofuran derivatives have been utilized as antibacterial agents due to their potent activity against a wide spectrum of pathogens. researchgate.net The inclusion of the furan nucleus is a significant synthetic strategy in the pursuit of new drugs, and the therapeutic efficacy of furan-containing medicines has spurred the development of numerous novel chemotherapeutic agents. utripoli.edu.ly

Research has shown that furan derivatives exhibit a wide array of pharmacological activities, including:

Antibacterial wisdomlib.orgutripoli.edu.ly

Antifungal utripoli.edu.lyijabbr.com

Antiviral utripoli.edu.lyijabbr.com

Anti-inflammatory ontosight.aiutripoli.edu.ly

Anticancer ontosight.airesearchgate.net

The nitro group is often essential for the biological activity of these compounds. nih.gov For instance, in the context of antibacterial action, several nitrofuran drugs like Nitrofurantoin, Nifuroxazide, and Furazolidone are well-established. researchgate.net The mechanism often involves the reduction of the nitro group within the target cell, leading to the formation of reactive intermediates that can damage cellular components. researchgate.net This broad utility has led to immense interest from medicinal chemists in synthesizing and evaluating new nitrofuran derivatives for various therapeutic applications. researchgate.netijabbr.com

Overview of Academic Interest in 3,4-Diphenyl-5-nitro-2-furoic Acid

While the broader class of furan derivatives is widely studied, specific academic interest in this compound has been more focused, primarily appearing in studies related to synthesis and biological evaluation.

The history of furoic acid derivatives began in 1780 when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained from the dry distillation of mucic acid. wikipedia.org Initially named pyromucic acid, this was the first-ever synthesis of a furan compound. wikipedia.org The parent compound of the furan family, furfural (B47365), was characterized later in 1821. Furoic acids, particularly 2-furoic acid, gained prominence as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net The industrial production of 2-furoic acid often involves the oxidation of furfural, a renewable chemical feedstock derived from biomass sources like corn cobs and bagasse. conicet.gov.argoogle.com

Current research involving this compound is primarily situated within the fields of synthetic organic chemistry and toxicology. A key study synthesized a series of 3,4-diphenyl-substituted furan analogs, including this compound, to investigate their mutagenic properties in Salmonella typhimurium. nih.govoup.com

This research provided valuable structure-activity relationship (SAR) data. It was determined that the nitro group at the 5-position of the furan ring is essential for mutagenic activity. nih.govoup.com The potency of this activity was found to be significantly influenced by the nature of the substituent at the 2-position. nih.govoup.com

Table 2: Research Findings on Mutagenicity of 2-Substituted, 3,4-Diphenyl-5-nitrofurans

2-Position Substituent Relative Mutagenic Activity Order in S. typhimurium TA100 Finding
-COOCH₃ (Methyl ester) > The methyl ester analog showed the highest activity in the series. nih.govoup.com
-COCH₂Br (Bromoacetyl) > The bromoacetyl analog was the second most potent. nih.govoup.com
-COCH₃ (Acetyl) > The acetyl analog followed in potency. nih.govoup.com

Source: nih.govoup.com

The interdisciplinary relevance of this compound lies in its potential as a scaffold for developing new chemical probes or therapeutic agents, balanced against the need to understand its toxicological profile. ontosight.ai The synthesis of such complex furan derivatives typically involves multi-step reaction protocols. ontosight.ai Further investigations are required to fully elucidate the compound's properties and potential applications in medicinal technology and the life sciences. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO5 B12906618 3,4-Diphenyl-5-nitro-2-furoic acid CAS No. 52101-40-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52101-40-3

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

5-nitro-3,4-diphenylfuran-2-carboxylic acid

InChI

InChI=1S/C17H11NO5/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(23-15)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)

InChI Key

HZKQRIMQLFWOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 3,4 Diphenyl 5 Nitro 2 Furoic Acid and Its Derivatives

Foundational Synthetic Pathways to Furan (B31954) Rings and Substituted Furoic Acids

The construction of the 3,4-diphenyl-5-nitro-2-furoic acid molecule relies on established and innovative methods for assembling the furan ring and introducing its requisite substituents.

Multi-Step Approaches to the Furan Core and Aryl Substituents

The creation of a multi-substituted furan ring, especially with specific substitution patterns, is a complex task due to the reactivity of the furan system. ucalgary.ca Electrophilic substitution on an unsubstituted furan preferentially occurs at the 2- and 5-positions, making direct functionalization at the 3- and 4-positions challenging. ucalgary.ca Consequently, synthetic strategies often involve constructing the ring from acyclic precursors or employing blocking groups to direct substitution. ucalgary.carsc.org

Various methods have been developed to synthesize substituted furans, accommodating a wide range of functional groups. organic-chemistry.org One common strategy involves the cyclization of γ-alkynyl ketones, which can be prepared from the reaction of propargylic acetates with enoxysilanes. organic-chemistry.org Another versatile approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a dehydrating agent. For diaryl-substituted furans, precursors like 3,4-diphenylfuran-2(5H)-ones are valuable intermediates. researchgate.net These can be synthesized through methods such as the condensation of benzaldehyde (B42025) and acetophenone (B1666503) derivatives. ontosight.ai Furthermore, 3,4-diaryl-2(5H)-furanones can be prepared from 3,4-dibromo-2(5H)-furanone via reactions with arylating agents. mdpi.comnih.gov A modular trans-carboboration strategy has also been reported, allowing for the programmed synthesis of furans with up to four different substituents from simple components like propargyl alcohols and aryl halides. nih.gov

Synthetic Approach Precursors Key Features Reference(s)
Paal-Knorr Synthesis1,4-Dicarbonyl compoundsClassical ring-forming condensation beilstein-journals.org
γ-Alkynyl Ketone CyclizationPropargylic acetates, EnoxysilanesProvides access to γ-alkynyl ketones which then cyclize organic-chemistry.org
From Furan-2(5H)-ones3,4-Dibromo-2(5H)-furanone, Arylating agentsBuilds the diaryl substitution pattern on a pre-existing lactone ring mdpi.comnih.gov
Trans-Carboboration CascadePropargyl alcohols, Acid chlorides, Aryl halidesHighly modular, allows for sequential introduction of four different substituents nih.gov
Organosilyl-Directed SynthesisSilylated furansSilyl groups act as blocking or directing groups for regioselective functionalization ucalgary.carsc.org

Carboxylic Acid and Nitro Group Introduction Methodologies (e.g., Nitration, Oxidation)

Introduction of the Carboxylic Acid Group

The 2-furoic acid moiety is commonly synthesized through the oxidation of furfural (B47365), an abundant biomass-derived aldehyde. magtech.com.cnacs.org This transformation has been extensively studied using various catalytic systems. nih.gov Both homogeneous and heterogeneous catalysts have been employed, with oxidants including air and hydrogen peroxide. magtech.com.cnrsc.org For instance, a process using hydrogen peroxide assisted by a weak amine base like tributylamine (B1682462) has been developed to oxidize furfural selectively, minimizing side reactions that occur with stronger bases. rsc.orggoogle.com Biocatalytic methods, using whole-cell systems like Pseudomonas putida, also offer a highly selective route to furoic acid from furfural under ambient conditions, presenting an alternative to chemical methods that may require harsh conditions or toxic reagents. nih.gov

Introduction of the Nitro Group

The nitration of furan and its derivatives must be conducted under carefully controlled conditions. The furan ring is highly reactive towards electrophiles but is also sensitive to strong protic acids, which can cause ring-opening or polymerization. quora.comuomus.edu.iq Standard nitrating mixtures like nitric acid with sulfuric acid are often too harsh. quora.com A milder and more effective reagent is acetyl nitrate (B79036), which is generated in situ from the reaction of nitric acid with acetic anhydride (B1165640). quora.com This reagent smoothly nitrates furan at the 2-position. quora.com

For 2-substituted furans like 2-furoic acid, the existing carboxyl group is electron-withdrawing and deactivating, directing incoming electrophiles to the 5-position. vpscience.org The nitration of 2-furoic acid to yield 5-nitro-2-furoic acid can be achieved using methods such as reaction with nitrate salts. google.com A patented process describes the nitration of furan derivatives by adding them to a mixture of concentrated nitric acid and acetic anhydride at controlled temperatures (e.g., 25–45 °C). google.com

Targeted Synthesis of this compound

The synthesis of the title compound has been reported in the literature, primarily through the preparation of its methyl ester, methyl 5-nitro-3,4-diphenylfuran-2-carboxylate. nih.gov A logical synthetic sequence would involve the formation of a 3,4-diphenyl-2-furoic acid or ester intermediate, followed by electrophilic nitration at the C5 position.

A plausible pathway:

Synthesis of a 3,4-diphenylfuran-2-carboxylate ester: This intermediate serves as the scaffold for subsequent functionalization.

Nitration: Introduction of the nitro group at the 5-position of the furan ring.

Hydrolysis: Conversion of the ester to the final carboxylic acid.

Detailed Reaction Mechanisms for Key Steps

The key step in this synthesis is the electrophilic aromatic substitution (SEAr) reaction for the introduction of the nitro group. The nitration of the 3,4-diphenyl-2-furoate intermediate likely proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric and a strong acid or, more suitably for the sensitive furan ring, from acetyl nitrate. quora.comthieme-connect.de

The mechanism involves the attack of the electron-rich furan ring on the nitronium ion. The furan oxygen atom's lone pairs stabilize the carbocation intermediate (the sigma complex or arenium ion) through resonance. The C5 position is the most favorable site for attack on a 2-substituted furan, as the positive charge in the resulting intermediate can be delocalized effectively without disrupting the aromaticity of the adjacent phenyl rings. A subsequent deprotonation step by a weak base restores the aromaticity of the furan ring, yielding the 5-nitro product.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of complex molecules like this compound is crucial for maximizing yield and purity. For the nitration step, key parameters include the choice of nitrating agent, temperature, solvent, and reaction time. The use of acetyl nitrate in an inert solvent at low to moderate temperatures is a common strategy to prevent degradation of the furan ring. google.comgoogle.com

Research on related syntheses provides insight into potential optimization strategies. For example, in the synthesis of π-expanded maleimides from 3,4-diphenylfuran-2(5H)-one, solvent choice was shown to be critical, with ethanol (B145695) providing significantly better yields than dichloromethane (B109758) or acetonitrile (B52724) for a photoinduced annulation step. acs.org Similarly, in the oxidation of furfural, the choice of base and control of temperature are vital to prevent side reactions like the Cannizzaro reaction. rsc.org

Parameter Condition Rationale/Observation Reference(s)
Nitrating Agent HNO₃ / Acetic AnhydrideForms milder acetyl nitrate, preventing ring degradation. quora.comgoogle.com
Temperature -10 to 42 °CBalances reaction rate with the stability of the furan ring and nitration intermediate. google.com
Solvent Acetic Anhydride (as reagent and solvent) or DichloromethaneAcetic anhydride is a common medium; chlorinated solvents can also be used. google.comacs.org
Stoichiometry 1.2 to 2 moles of nitric acid per mole of substrateEnsures complete reaction while minimizing excess strong acid. google.com

Derivatization Techniques for this compound

The carboxylic acid functional group in this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives, primarily esters and amides.

Esterification: Esters can be prepared through several standard methods. One approach is the Fischer esterification, involving reaction with an alcohol under acidic catalysis. A more common and milder method involves first converting the carboxylic acid to a more reactive species. For example, the furoic acid can be reacted with thionyl chloride to form the corresponding acyl chloride, which then readily reacts with an alcohol to yield the desired ester. google.com

Amide Formation: Amide derivatives are frequently synthesized for biological evaluation. The most direct route involves activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. researchgate.net This method is widely used in peptide synthesis and is effective for coupling furoic acids with amino acids or other amines. researchgate.net Alternatively, the acyl chloride intermediate can be reacted with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. acs.org

Derivative Type Reagents Methodology Reference(s)
Esters Alcohol, Thionyl ChlorideFormation of an intermediate acyl chloride followed by reaction with an alcohol. google.com
Amides Amine, DCC or EDC (Coupling Agents), Base (e.g., TEA)Direct coupling of the carboxylic acid with an amine using a carbodiimide (B86325) activator. researchgate.net
Amides Amine, Thionyl Chloride, Base (e.g., Triethylamine)Conversion to acyl chloride followed by reaction with an amine. acs.org
Diels-Alder Adducts Dienophile (e.g., Maleimide)The furan ring can act as a diene, although reactivity is reduced by electron-withdrawing groups. rsc.orgnih.gov

Synthesis of Acid Chlorides (e.g., 5-Nitro-2-furoyl Chloride)

The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental and crucial first step for many subsequent derivatizations, such as amidation and esterification. For 5-nitro-2-furoic acid, this transformation is typically achieved using standard chlorinating agents. The resulting 5-nitro-2-furoyl chloride is a key intermediate for synthesizing a variety of derivatives. lookchem.com

Common methods involve reacting 5-nitro-2-furoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.com The reaction with thionyl chloride can be performed in an inert solvent such as dichloromethane (DCM) or ether, sometimes with a catalytic amount of dimethylformamide (DMF). prepchem.comacs.org The mixture is often stirred at room temperature or refluxed to ensure complete conversion. mdpi.com Alternatively, phosphorus pentachloride in a solvent like ethyl acetate (B1210297) can also yield the desired acid chloride. prepchem.com The crude 5-nitro-2-furoyl chloride is often used immediately in the next synthetic step without extensive purification. acs.orgmdpi.com

Comparison of Reagents for Acid Chloride Synthesis
ReagentTypical ConditionsSolventReference
Thionyl Chloride (SOCl₂)Reflux or room temperature stirringDichloromethane (DCM), Ether acs.orgmdpi.com
Thionyl Chloride (SOCl₂) with catalytic DMFRoom temperature, overnightEther prepchem.com
Phosphorus Pentachloride (PCl₅)Room temperature, 45 minutesEthyl Acetate prepchem.com
Oxalyl Dichloride0 - 20 °C, 3 hoursDichloromethane lookchem.com

Formation of Amides, Hydrazides, and Related Nitrogen-Containing Derivatives

The activated 5-nitro-2-furoyl chloride readily reacts with a wide array of nitrogen nucleophiles to form amides, hydrazides, and other related derivatives. These reactions are fundamental in building more complex molecules with potential biological activities. researchgate.net

Amide Synthesis: Amides are generally synthesized by reacting 5-nitro-2-furoyl chloride with primary or secondary amines. mdpi.com The reaction is typically carried out in a suitable solvent like dichloromethane or tetrahydrofuran (B95107) (THF) in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. acs.orgmdpi.comgoogle.com This method has been successfully used to prepare a diverse range of N-substituted 5-nitro-2-furancarboxamides. acs.org Alternatively, direct coupling of 5-nitro-2-furoic acid with an amine can be achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). google.com

Hydrazide Synthesis: 5-Nitro-2-furoic acid hydrazide is a key building block for the synthesis of various heterocyclic compounds. nih.govnih.gov The standard method for its preparation involves a two-step process. First, 5-nitro-2-furoic acid is esterified, commonly forming ethyl 5-nitro-2-furoate by refluxing the acid in ethanol with a catalytic amount of sulfuric acid. researchgate.netchembk.com Subsequently, the resulting ester is treated with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent, to yield the desired hydrazide. researchgate.netasianpubs.org This hydrazide can then be reacted with various aldehydes or ketones to form hydrazones, a class of compounds investigated for their antimicrobial properties. nih.govnih.gov

Synthesis of Nitrogen-Containing Derivatives
Derivative TypeStarting MaterialKey ReagentsGeneral ProductReference
Amide5-Nitro-2-furoyl chlorideAmine (R-NH₂), Triethylamine5-Nitro-2-furancarboxamide acs.org
Amide5-Nitro-2-furoic acidAmine (R-NH₂), EDC, HOBt5-Nitro-2-furancarboxamide google.com
HydrazideEthyl 5-nitro-2-furoateHydrazine hydrate (N₂H₄·H₂O)5-Nitro-2-furoic acid hydrazide researchgate.netasianpubs.org
Hydrazone5-Nitro-2-furoic acid hydrazideAldehyde or Ketone (R'COR'')N'-Alkylidene-5-nitro-2-furohydrazide nih.govnih.gov

Heterocyclic Ring Annulation Strategies (e.g., Oxadiazoles, Thiazoles, Triazolothiadiazines)

The 5-nitro-2-furoic acid framework serves as a valuable precursor for constructing more complex fused and non-fused heterocyclic systems. These strategies often utilize the hydrazide derivative as a key intermediate for cyclization reactions.

Oxadiazoles: 2,5-Disubstituted-1,3,4-oxadiazoles can be synthesized from 5-nitro-2-furoic acid hydrazide. asianpubs.org A common method involves the reaction of the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). asianpubs.org This cyclocondensation reaction leads to the formation of the 1,3,4-oxadiazole (B1194373) ring, yielding compounds such as 2-aryl-5-(5-nitro-2-furyl)-1,3,4-oxadiazoles. Another pathway involves reacting the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate, which can then be cyclized to a 1,3,4-oxadiazole-2-thiol. researchgate.netvulcanchem.com

Thiazoles and Triazolothiadiazines: The synthesis of more complex fused heterocyclic systems like triazolothiadiazines often begins with the conversion of 5-nitro-2-furoic acid into 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol. nih.govdergipark.org.tr This triazole intermediate is a versatile building block. It can be reacted with 4-substituted phenacyl bromides to yield 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- nih.govsmolecule.comtriazolo[3,4-b] prepchem.comsmolecule.comthiadiazines. nih.govdergipark.org.tr Similarly, reaction with heteroaromatic aldehydes can lead to the formation of fused triazolothiadiazoles. nih.govresearchgate.net These multi-step syntheses demonstrate how the initial furoic acid can be elaborated into complex, polycyclic structures. nih.govsci-hub.se

Esterification Reactions for Carboxylic Acid Modification

Esterification of the carboxylic acid group in 5-nitro-2-furoic acid is a common modification, often performed to create intermediates for further reactions or to modulate the compound's physicochemical properties.

The most straightforward method is Fischer esterification, where the carboxylic acid is heated with an alcohol (such as methanol, ethanol, or propanol) in the presence of a strong acid catalyst, typically sulfuric acid. researchgate.netchembk.comresearchgate.net This reaction is driven to completion by using an excess of the alcohol or by removing the water formed.

Another approach involves reacting the pre-formed 5-nitro-2-furoyl chloride with an alcohol. prepchem.com This reaction is usually performed in the presence of a base like pyridine to scavenge the HCl generated. prepchem.com A patented method also describes the use of an "esterification enzyme" to produce 5-nitro-2-furoate esters, highlighting a greener alternative to traditional chemical methods. google.com

Methods for Esterification of 5-Nitro-2-furoic Acid
MethodReagentsKey FeaturesReference
Fischer EsterificationAlcohol (e.g., Ethanol), H₂SO₄ (catalyst)Equilibrium-driven reaction, requires heating. researchgate.netchembk.com
From Acid Chloride5-Nitro-2-furoyl chloride, Alcohol, PyridineHigh-yielding, proceeds under mild conditions. prepchem.com
Enzymatic EsterificationAlcohol, Esterification enzymeGreen chemistry approach, high specificity. google.com

Suzuki Coupling Protocols for Aryl Furan Carboxylic Acids

While specific examples of Suzuki coupling directly on this compound are not prevalent in the surveyed literature, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic rings. This strategy would be a logical approach to introduce the phenyl groups at the C3 and C4 positions of a furan ring.

The general protocol involves the reaction of a halo-substituted furan with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the target molecule's core, one could envision starting with a di-halogenated furan-2-carboxylic acid ester, such as a 3,4-dibromo-furan-2-carboxylate. A sequential or one-pot Suzuki coupling with phenylboronic acid, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄), would install the two phenyl groups. Subsequent nitration of the furan ring, followed by saponification of the ester, would lead to the final this compound. The specific conditions, including the choice of catalyst, base, and solvent, would need to be optimized for the furan substrate.

Spectroscopic Data for this compound Not Found in Publicly Available Literature

A comprehensive search of scientific databases and literature has revealed no specific experimental spectroscopic data for the chemical compound This compound . While information is available for various analogs, particularly those based on the 5-nitro-2-furoic acid scaffold, detailed structural elucidation data for the 3,4-diphenyl substituted variant is not present in the accessed resources.

The requested article, which was to be structured around the advanced spectroscopic and structural elucidation of this compound, cannot be generated as the foundational data—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/FTIR)—is not publicly available.

Scientific literature does contain extensive spectroscopic analyses of related compounds, such as 5-nitro-2-furoic acid and its various amide and ester derivatives. For these compounds, techniques like ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are well-documented for confirming their molecular structures and identifying functional groups. However, the specific influence of the 3,4-diphenyl substitution on the spectroscopic properties of the 5-nitro-2-furoic acid core has not been reported.

Without access to experimental data from the synthesis and characterization of this compound, any attempt to create the requested detailed scientific article with data tables would be speculative and fall outside the bounds of scientifically accurate reporting. Further research and publication by synthetic and analytical chemists would be required to make this information available.

Advanced Spectroscopic and Structural Elucidation of 3,4 Diphenyl 5 Nitro 2 Furoic Acid Analogs

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy Applications

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes within a molecule, offering detailed insights into the chemical structure and functional groups of 3,4-Diphenyl-5-nitro-2-furoic acid and its analogs. The analysis of Raman spectra for related furan (B31954) derivatives provides a framework for understanding the characteristic spectral signatures. researchgate.net For instance, studies on 5-nitro-2-furoic acid reveal distinct vibrational bands corresponding to its key functional moieties. chemicalbook.comnih.gov

The nitro group (–NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. The phenyl rings would produce characteristic bands related to C=C stretching within the aromatic ring and C-H stretching and bending modes. The furoic acid portion of the molecule contributes vibrations from the furan ring itself, as well as the carboxylic acid group (–COOH). The C=O stretching of the carboxylic acid is a particularly strong and identifiable feature. researchgate.net

Vibrational assignments are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict theoretical frequencies and intensities, aiding in the precise assignment of observed Raman bands. researchgate.netresearchgate.net By comparing the experimental spectra of analogs with calculated values, researchers can confirm molecular structures and study the electronic effects of different substituents on the furan ring.

Table 1: Representative Raman Shifts for Functional Groups in Furan Analogs This table is a composite based on typical vibrational frequencies for the specified functional groups and data from related compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Source
Nitro (–NO₂)Symmetric Stretch1350 - 1310 nih.gov
Nitro (–NO₂)Asymmetric Stretch1550 - 1510 nih.gov
Carboxylic Acid (C=O)Stretch1720 - 1680 researchgate.netnih.gov
Carboxylic Acid (O-H)Stretch3150 - 3100 nih.gov
Phenyl RingC=C Stretch1610 - 1590 researchgate.net
Furan RingRing Breathing/Stretching1500 - 1400 researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and stereochemistry.

Single-crystal X-ray diffraction (SC-XRD) has been successfully applied to a wide variety of furan derivatives, elucidating their detailed molecular structures. nih.gov The methodology involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. mdpi.com

Studies on furan derivatives containing nitro and carboxylic acid groups, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, provide critical structural benchmarks. mdpi.com For example, the crystal structure of a furan-1,3,4-oxadiazole carboxamide derivative was determined, revealing key structural parameters and confirming its molecular conformation. cjsc.ac.cn Similarly, the structures of various antimicrobial drugs containing the 5-nitrofuran moiety have been characterized, providing insight into their bioactive shapes. researchgate.net These studies confirm the planarity or near-planarity of the furan ring and determine the relative orientations of substituent groups, such as the twist angle of phenyl rings relative to the furan core. scirp.orgiucr.org

Table 2: Example Crystallographic Data for a Furan Derivative (Compound 5a: a furan-1,3,4-oxadiazole carboxamide derivative)

ParameterValueSource
Chemical FormulaC₁₄H₁₀ClN₃O₃S cjsc.ac.cn
Crystal SystemTriclinic cjsc.ac.cn
Space GroupP-1 cjsc.ac.cn
a (Å)4.7261(5) cjsc.ac.cn
b (Å)10.4672(11) cjsc.ac.cn
c (Å)14.5886(13) cjsc.ac.cn
α (°)106.081(4) cjsc.ac.cn
β (°)91.043(3) cjsc.ac.cn
γ (°)99.456(4) cjsc.ac.cn
Volume (ų)682.48(12) cjsc.ac.cn

Analysis of Intermolecular Interactions and Crystal Packing

The data from SC-XRD extends beyond the individual molecule to reveal how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions, which are crucial for the stability of the crystal and can influence physical properties. For analogs of this compound, key interactions would include hydrogen bonding, π–π stacking, and van der Waals forces.

Hydrogen bonds, particularly those involving the carboxylic acid group (O-H···O) and potentially weaker C-H···O interactions with the nitro group or furan oxygen, are common. cjsc.ac.cnnih.gov For example, in one furan derivative, molecules are linked by bifurcated C-H···O hydrogen bonds, forming distinct chain-like structures. nih.gov In another, N—H···O hydrogen bonds help determine the molecular conformation. iucr.org

The phenyl rings and the furan ring itself are aromatic systems capable of engaging in π–π stacking interactions, where the rings align in either a face-to-face or slipped-parallel fashion. iucr.orgiucr.org These interactions are critical in the crystal packing of many aromatic furan derivatives. bohrium.com The analysis of these non-covalent forces is often aided by Hirshfeld surface analysis, a computational tool that maps and quantifies the different types of intermolecular contacts within the crystal, providing a visual fingerprint of the packing environment. scirp.orgiucr.orgnih.goviucr.org

Emerging Spectroscopic Methods for Isotopic and Regiochemical Analysis

While established techniques provide foundational data, emerging spectroscopic methods offer unparalleled precision for specific structural questions, such as isotopic placement and regiochemistry.

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution, gas-phase technique that measures the transition frequencies between quantum rotational energy levels of a molecule. Because the rotational constants of a molecule are exquisitely sensitive to its mass distribution, MRR is an exceptionally powerful tool for structural elucidation. mit.edu

For furan and its analogs, MRR can determine the precise geometry of the molecule with very high accuracy. researchgate.net A key application of this sensitivity is in the analysis of isotopically substituted molecules, such as deuterated analogs. The substitution of a single hydrogen atom with deuterium (B1214612) causes a significant and predictable shift in the rotational spectrum. By analyzing the spectrum of a deuterated sample, MRR can unambiguously determine the exact location of the deuterium atom(s) on the molecular frame, providing definitive regiochemical information. mdpi.com

This capability has been demonstrated in the quantitative analysis of isotopomer purity in deuteration reactions. acs.org For a complex molecule like a deuterated analog of this compound, MRR could distinguish between isomers where deuterium is placed on one of the phenyl rings versus the furan ring, a task that can be challenging for other spectroscopic methods. The technique requires only small sample amounts and can provide quantitative analysis of isotopic impurity levels with high precision. acs.org

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 3,4 Diphenyl 5 Nitro 2 Furoic Acid

Electronic Effects of Substituents on Furan (B31954) Ring Reactivity

The presence of both electron-donating and electron-withdrawing groups on the furan ring of 3,4-diphenyl-5-nitro-2-furoic acid creates a unique electronic environment that dictates its reactivity.

Influence of Nitro and Phenyl Groups on Electron Density Distribution

The furan ring is an electron-rich aromatic system due to the lone pair of electrons on the oxygen atom participating in the π-system. uomus.edu.iqvpscience.org However, the substituents on this compound significantly modify this electron density.

The nitro group (-NO₂) is a powerful electron-withdrawing group, both by resonance and inductive effects. libretexts.orguomustansiriyah.edu.iq It strongly deactivates the furan ring towards electrophilic attack by pulling electron density from the ring system. libretexts.orgquora.com This deactivation is a general characteristic of nitro-substituted aromatic and heteroaromatic compounds. quora.com

The carboxylic acid group (-COOH) at the 2-position is also an electron-withdrawing group, further contributing to the deactivation of the furan ring towards electrophiles.

This combination of substituents leads to a highly polarized molecule with a significantly reduced electron density on the furan ring compared to unsubstituted furan.

Nucleophilic and Electrophilic Reactivity Profiles

The electronic landscape of this compound dictates its reactivity towards both nucleophiles and electrophiles.

Electrophilic Reactivity: Due to the strong deactivating effect of the nitro and carboxylic acid groups, the furan ring is significantly less reactive towards electrophilic aromatic substitution than furan itself. libretexts.orgquora.com Electrophilic attack, if it occurs, would be directed to the positions least deactivated by the electron-withdrawing groups. However, the presence of these deactivating groups makes such reactions challenging. vpscience.org

Nucleophilic Reactivity: Conversely, the electron-deficient nature of the furan ring, induced by the nitro group, makes it susceptible to nucleophilic attack. uomustansiriyah.edu.iquoanbar.edu.iq This is a common feature of nitro-substituted aromatic and heterocyclic compounds, where the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex. uomustansiriyah.edu.iq Nucleophilic aromatic substitution (SNAAr) reactions are therefore a plausible transformation pathway for this compound, potentially leading to the displacement of a suitable leaving group, although none are present in the parent molecule. The presence of electron-withdrawing groups facilitates nucleophilic displacement on furan rings. uoanbar.edu.iq

Reduction Chemistry of the Nitro Group in this compound

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities. This is a key aspect of the chemistry of nitroaromatic and nitroheterocyclic compounds. wikipedia.org

Formation of Nitroso, Oxime, and Amino Derivatives

The reduction of the nitro group in compounds like this compound can proceed through a series of intermediates to yield different final products depending on the reducing agent and reaction conditions.

Nitroso Derivatives: Partial reduction of the nitro group can lead to the formation of a nitroso (-NO) derivative. This is often an intermediate step in the complete reduction to an amine. researchgate.net

Hydroxylamine (B1172632) Derivatives: Further reduction of the nitroso group, or controlled reduction of the nitro group, can yield a hydroxylamine (-NHOH) derivative. wikipedia.orgmdpi.com This transformation can be achieved using various reducing agents, including zinc in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation under specific conditions. wikipedia.orgresearchgate.net

Amino Derivatives: Complete reduction of the nitro group results in the formation of the corresponding amino (-NH₂) derivative. wikipedia.org This is a common and synthetically important reaction, often carried out by catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) or with metals in acidic media (e.g., Fe/HCl, Sn/HCl). wikipedia.orggoogle.com

Oxime Derivatives: While less common directly from the nitro group in this context, oximes can be formed from the reduction of nitroalkenes or through other synthetic routes involving the carbonyl group. wikipedia.org In the context of nitrofurans, the reduction pathway typically proceeds towards the amine. rsc.org

The following table summarizes the potential reduction products of the nitro group:

Initial Functional GroupReduction Product
Nitro (-NO₂)Nitroso (-NO)
Nitro (-NO₂)Hydroxylamine (-NHOH)
Nitro (-NO₂)Amino (-NH₂)

Mechanistic Studies of Reductive Transformations

The reduction of nitroaromatic compounds is a stepwise process involving a series of electron and proton transfers. The precise mechanism can vary depending on the reducing agent and the reaction medium (e.g., acidic, neutral, or basic).

In electrochemical reductions and with many chemical reducing agents, the process is believed to proceed through the following general pathway:

Nitro to Nitro Radical Anion: The initial step is a one-electron reduction to form a nitro radical anion.

Nitro Radical Anion to Nitroso: This is followed by protonation and loss of a water molecule to give the nitroso compound.

Nitroso to Hydroxylamine: The nitroso group is then further reduced in a two-electron, two-proton step to the hydroxylamine.

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced in another two-electron, two-proton step to the corresponding amine. rsc.org

Enzymatic reductions of nitrofurans, for example by nitroreductases, also proceed through the formation of highly reactive intermediates, including nitroso and hydroxylamine species. researchgate.netresearchgate.netnih.gov These enzymes typically utilize cofactors like NADPH or NADH to provide the necessary reducing equivalents. nih.gov The reduction can proceed via a one-electron or a two-electron pathway, catalyzed by Type II or Type I nitroreductases, respectively. researchgate.net

Photochemical Reactions of this compound and Related Nitrofurans

Nitroaromatic and nitroheterocyclic compounds are known to be photochemically active. The nitro group acts as a chromophore, absorbing light and initiating photochemical transformations. acs.orgacs.org

The photochemistry of nitrofurans has been studied, and direct photolysis is often the dominant degradation pathway. acs.orgacs.orgnih.govwanfangdata.com.cn Upon absorption of UV light, the molecule is promoted to an excited state. For 5-nitro-2-furoic acid, laser flash photolysis has shown the formation of a transient triplet excited state. researchgate.net

The photochemical reactions of nitrofurans can be complex. For some nitrofurans, irradiation can lead to photorearrangement, forming hydroxyimino-furanone derivatives. rsc.org In other cases, photolysis can result in the cleavage of the nitro group, producing nitric oxide (NO), which can be further oxidized to nitrous acid. acs.orgacs.orgnih.gov This acid can then catalyze the further degradation of the parent nitrofuran. acs.orgacs.orgnih.gov

The presence of phenyl groups in this compound could also influence its photochemical behavior, potentially participating in photochemical cyclization or dimerization reactions, as observed in other phenyl-substituted systems. topitalianscientists.org

The following table outlines key aspects of the photochemical reactivity of related nitrofurans:

Photochemical ProcessObservationReference
Dominant PathwayDirect photolysis acs.orgacs.orgnih.govwanfangdata.com.cn
IntermediateTriplet excited state researchgate.net
Rearrangement ProductHydroxyiminofuran-2(3H)-one rsc.org
Degradation ProductNitric Oxide (NO) acs.orgacs.orgnih.gov

Photolytic Degradation Pathways and Intermediate Species

While specific photolytic studies on this compound are not extensively documented, the degradation pathways can be inferred from research on related 5-nitrofuran compounds. The photochemistry of these molecules is complex and can proceed through several competing pathways upon absorption of UV light.

Key degradation mechanisms for nitrofuran derivatives include photoisomerization, homolytic cleavage of the C-NO2 bond, and the formation of radical anions. researchgate.netcas.cz For instance, the photolysis of nitrofurantoin, a related nitrofuran, is known to initiate through several channels, including the cleavage of the N-O bond within the nitro group and photoisomerization. researchgate.net

In the case of this compound, UV irradiation would likely lead to the formation of highly reactive intermediate species. The initial step is the excitation of the molecule to a singlet or triplet state. From this excited state, several degradation routes are possible:

Formation of Radical Anions: Similar to other 5-nitrofurans, one potential pathway is the formation of a radical anion. cas.cz The stability of this radical anion is a critical factor in determining the subsequent degradation steps. The presence of a larger conjugated system, such as the phenyl groups in the target molecule, can increase the stability of the corresponding radical anions by delocalizing the unpaired electron density. cas.cz

Homolytic Cleavage: The bond between the furan ring and the nitro group (C-NO2) can undergo homolytic cleavage, leading to the formation of a furyl radical and a nitrogen dioxide radical (•NO2). This is a common pathway in the photochemistry of nitroaromatic compounds.

Ring Opening and Rearrangement: Photolysis can also induce the opening of the furan ring, leading to a variety of linear and rearranged products. This has been observed in the photodegradation of other furan derivatives.

The intermediate species generated during these processes are typically highly reactive and transient. Techniques like in situ electron spin resonance (e.s.r.) spectroscopy have been used to identify radical intermediates in the photolysis of compounds like 5-bromo- and 5-nitro-2-furoic acid. rsc.org

Table 1: Potential Intermediate Species in the Photolysis of this compound

Species TypeStructure/DescriptionFormation Pathway
Radical Anion[this compound]•⁻Electron capture by the excited molecule
Furyl RadicalA radical centered on the C5 position of the furan ring after NO2 lossHomolytic cleavage of the C-NO2 bond
Nitrogen Dioxide Radical•NO2Homolytic cleavage of the C-NO2 bond
Phenoxy RadicalsFormed from subsequent reactions of phenyl-substituted intermediatesSecondary reactions

Photo-Induced Nucleophilic Substitution and Elimination Reactions

The strong electron-withdrawing character of the nitro group deactivates the furan ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the position bearing the nitro group (C5). This effect is enhanced in the excited state. Upon photo-excitation, the electron distribution in the molecule is significantly altered, making the furan ring more susceptible to attack by nucleophiles.

Photo-Induced Nucleophilic Aromatic Substitution (SNAr): This is a well-documented reaction for nitroaromatic compounds. iupac.org In the case of this compound, a nucleophile (Nu⁻) could attack the C5 position of the furan ring, leading to the displacement of the nitrite (B80452) ion (NO₂⁻). This reaction is often facilitated in the presence of light, which populates an excited state with a more favorable electron distribution for nucleophilic attack. The general mechanism involves the formation of a Meisenheimer-like intermediate. Studies on other 5-nitrofuran derivatives have shown that the nitro group can be displaced by nucleophiles like glutathione (B108866), a reaction catalyzed by glutathione transferases but also occurring non-enzymatically. nih.govnih.gov This suggests the lability of the nitro group to nucleophilic displacement.

Elimination Reactions: While less common, photo-induced elimination reactions could potentially occur, possibly involving the substituents on the furan ring. However, nucleophilic substitution is generally the more favored pathway for nitro-activated aromatic systems.

The efficiency of these photo-induced reactions would depend on several factors, including the nature of the nucleophile, the solvent, and the wavelength of the incident light. uga.edu

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound is a composite of the electronic effects of its substituents. Altering these substituents would predictably change the molecule's chemical behavior.

Role of the Nitro Group: The 5-nitro group is the primary determinant of the molecule's electrophilic character and its susceptibility to nucleophilic and photolytic reactions. Its strong electron-withdrawing nature is essential for the activation of the furan ring. The reduction of the nitro group is often a key step in the biological activity of nitrofuran compounds. mdpi.com

Stability of Intermediates: As mentioned, a larger conjugated system can stabilize radical anion intermediates formed during photolysis or redox reactions, potentially altering reaction rates and pathways. cas.cz

Steric Hindrance: The bulky phenyl groups can sterically hinder the approach of reactants to the furan ring or the carboxylic acid group, thereby influencing reaction rates.

Role of the Carboxylic Acid Group: The 2-carboxylic acid group is also electron-withdrawing and will further influence the electron density of the furan ring. Its state of ionization (carboxylate vs. carboxylic acid) will significantly impact the molecule's solubility and its electronic properties, and consequently its reactivity.

Derivatives and Reactivity: The synthesis of derivatives allows for the fine-tuning of reactivity. For example, converting the carboxylic acid to an ester or an amide would alter the steric and electronic environment around the furan ring. Studies on other 5-nitrofuran derivatives have shown that modifications to the substituent at the 2-position significantly impact the stability of radical anions and, consequently, their biological activity. cas.cz Similarly, introducing various substituents on the phenyl rings of this compound would modulate the electronic properties of the entire system, thereby affecting its reactivity in photolytic and nucleophilic reactions. Research on other nitrofuran series has demonstrated that altering peripheral molecular structures can lead to high selectivity in their biological or chemical action. mdpi.com

Table 2: Predicted Effect of Substituent Modification on the Reactivity of this compound Derivatives

ModificationPredicted Effect on ReactivityRationale
Replacement of -NO₂ with a weaker electron-withdrawing groupDecreased susceptibility to nucleophilic attack and photolysisThe nitro group is a powerful activating group for these reactions.
Replacement of -NO₂ with an electron-donating groupDrastically altered reactivity, favoring electrophilic attackReverses the electronic character of the furan ring.
Esterification of the -COOH groupMinor electronic effect, potential steric influenceReduces acidity and may alter solubility and reaction kinetics.
Introduction of electron-withdrawing groups on the phenyl ringsIncreased reactivity towards nucleophilesEnhances the overall electron-deficient nature of the molecule.
Introduction of electron-donating groups on the phenyl ringsDecreased reactivity towards nucleophilesCounteracts the electron-withdrawing effect of the nitro group.

Theoretical and Computational Investigations of 3,4 Diphenyl 5 Nitro 2 Furoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For systems involving 3,4-diphenyl-5-nitro-2-furoic acid, these methods elucidate the distribution of electrons and energy levels, which govern the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of chemical reactions involving complex organic molecules. researchgate.netresearchgate.net This computational method allows for the calculation of various parameters that characterize chemical reactions, such as energy thresholds and the most likely sites for molecular attack. researchgate.net DFT calculations have been employed to study the reactivity of molecules with structural similarities to this compound, particularly in the context of cycloaddition reactions. researchgate.netresearchgate.net

For instance, in studies of related nitro-containing aromatic compounds, DFT has been used to determine global and local reactivity indices, which help in predicting the most favorable reaction pathways. researchgate.net The B3LYP functional, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), is a common choice for these calculations, providing a balance between accuracy and computational cost. researchgate.netrsc.org These studies often involve optimizing the geometries of reactants, transition states, and products to map out the potential energy surface of a reaction. researchgate.net This information is crucial for understanding the kinetics and thermodynamics of the transformation.

Furthermore, DFT calculations have been instrumental in understanding the influence of substituents on the reactivity of aromatic rings. The electron-withdrawing nature of the nitro group and the carboxylic acid group, combined with the steric and electronic effects of the phenyl groups in this compound, can be quantitatively assessed using DFT. ontosight.ai This allows for a detailed understanding of how these functional groups modulate the electronic structure and, consequently, the chemical behavior of the entire molecule.

Molecular Electron Density Theory (MEDT) for Understanding Cycloaddition Reactions

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing the mechanisms of cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netresearchgate.net This theory focuses on the changes in electron density during a reaction, providing a more intuitive picture of bond formation and breaking compared to orbital-based approaches. MEDT has been successfully applied to understand the regioselectivity and stereoselectivity of cycloaddition reactions involving furan (B31954) derivatives. researchgate.netrsc.org

In the context of molecules like this compound, which contains a furan core, MEDT can be used to predict its behavior as a diene in Diels-Alder reactions. rsc.org The theory analyzes the global and local reactivity indices derived from Conceptual DFT to explain the interactions between the diene and a dienophile. researchgate.netresearchgate.net For example, the nucleophilic and electrophilic character of different atomic sites within the molecule can be quantified, allowing for the prediction of the most favorable reaction pathways. researchgate.net

Studies on similar systems have shown that MEDT can elucidate the polar nature of certain cycloaddition reactions, explaining why some reactions proceed readily under mild conditions. researchgate.net The analysis of the electron localization function (ELF), a key component of MEDT, helps to visualize the electron density distribution and its evolution along the reaction coordinate, providing a detailed mechanistic picture.

Computational Modeling of Reactivity and Selectivity

Computational modeling plays a crucial role in predicting and explaining the reactivity and selectivity of chemical reactions. By simulating reaction pathways and analyzing reactivity descriptors, researchers can gain a detailed understanding of why certain products are formed preferentially over others.

Prediction of Reaction Pathways and Energy Profiles

A significant application of computational chemistry is the prediction of reaction pathways and their associated energy profiles. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For reactions involving complex molecules like this compound, computational methods can be used to explore various possible reaction channels. researchgate.net For example, in cycloaddition reactions, different modes of approach (e.g., endo vs. exo) and regiochemical orientations can be modeled. The calculated energy barriers for each pathway reveal the most kinetically favorable route. researchgate.net These predictions are invaluable for designing synthetic strategies and optimizing reaction conditions.

Analysis of Global and Local Reactivity Indices

Global and local reactivity indices, derived from Conceptual Density Functional Theory (DFT), are powerful tools for understanding and predicting chemical reactivity. researchgate.netrsc.org These indices provide a quantitative measure of the electrophilic and nucleophilic character of molecules and specific atomic sites within them.

Global Reactivity Indices

IndexDescription
Electronic Chemical Potential (μ)Represents the escaping tendency of electrons from a system.
Chemical Hardness (η)Measures the resistance to a change in electron distribution.
Global Electrophilicity (ω)Quantifies the ability of a molecule to accept electrons.
Global Nucleophilicity (N)Quantifies the ability of a molecule to donate electrons.

Local Reactivity Indices

IndexDescription
Fukui Functions (f(r))Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.
Parr FunctionsUsed to predict the most favorable sites for interaction between two reacting molecules. rsc.org
Local Electrophilicity (ωk)Indicates the electrophilic character of a specific atomic site. rsc.org
Local Nucleophilicity (Nk)Indicates the nucleophilic character of a specific atomic site. rsc.org

This table outlines local reactivity indices that provide insight into the reactivity of specific atoms or functional groups within a molecule.

The analysis of these indices for molecules structurally related to this compound has been shown to successfully predict the regioselectivity of their reactions. researchgate.net For instance, by comparing the local electrophilicity of the dienophile with the local nucleophilicity of the diene, the preferred orientation of the cycloaddition can be determined.

In Silico Approaches to Molecular Interactions and Ligand Design

In silico methods, which are computational techniques used to model molecular systems, are increasingly important in drug discovery and materials science. These approaches allow for the virtual screening of large compound libraries and the rational design of new molecules with desired properties.

For a molecule like this compound, in silico studies can be used to predict its potential biological activity by modeling its interactions with specific protein targets. ijpsr.com Molecular docking is a key technique in this area, where the molecule is "docked" into the binding site of a protein to predict its binding affinity and orientation. rsc.org These studies can provide insights into the types of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are important for binding. nih.gov

Furthermore, in silico approaches are valuable for ligand design. ipbcams.ac.cn By understanding the structure-activity relationships of a series of related compounds, new molecules with improved properties can be designed. For example, modifications to the structure of this compound could be proposed to enhance its binding to a particular biological target or to improve its pharmacokinetic properties. These computational predictions can then guide synthetic efforts, saving time and resources in the laboratory.

Molecular Docking and Dynamics Simulations for Protein-Ligand Systems

There is currently no publicly available research detailing the molecular docking or molecular dynamics simulations of this compound with any specific protein targets. Such studies are crucial for predicting the binding affinity and mode of interaction of a ligand within a protein's active site, providing foundational knowledge for drug discovery and design. The absence of these studies means that the potential protein-ligand interactions of this compound have not been computationally explored.

Elucidating Coordination Preferences and Electronic Signatures of Metal Complexes

Similarly, the scientific literature lacks specific studies on the coordination of this compound with metal ions. Research in this area would typically involve synthesizing and characterizing metal complexes of the ligand. Computational studies would then be employed to elucidate the preferred coordination modes (e.g., monodentate, bidentate chelation through the carboxylate group), the geometry of the resulting complexes, and their electronic properties, such as orbital energies and charge distribution. Without experimental or theoretical data, the coordination chemistry of this compound remains uncharacterized.

While research exists for related compounds like 5-nitro-2-furoic acid, which has been studied for its coordination with metals like vanadium, these findings cannot be directly extrapolated to the significantly more sterically hindered and electronically distinct this compound.

Advanced Applications in Materials Science and Interdisciplinary Fields

Furan-Based Polymers and Composites

While furan (B31954) derivatives, in general, are recognized for their potential in creating bio-based polymers, no specific studies were found that describe the use of 3,4-Diphenyl-5-nitro-2-furoic acid in this context. The broader class of furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), has been explored as a renewable alternative to petroleum-based polyesters. researchgate.netrsc.org

There is no available research detailing the specific methods or outcomes of integrating this compound into polymeric chains. Hypothetically, its carboxylic acid group could be utilized for polymerization reactions such as esterification to form polyesters or amidation to form polyamides. The bulky diphenyl groups and the nitro group would be expected to significantly influence the properties of any resulting polymer.

Without experimental data on polymers containing this compound, their material properties remain theoretical. The rigid phenyl groups could enhance thermal stability and mechanical strength, while the polar nitro group might affect solubility and intermolecular interactions. Potential applications for such theoretical polymers could span from specialty plastics to advanced composites, but this remains speculative absent dedicated research.

Role in Chemical Probe Development

The development of chemical probes is a significant area of research for identifying and studying biological targets. Furan-containing molecules have been investigated in this context. For instance, maleimide-based probes have been developed to react with furan moieties in natural products through Diels-Alder cycloadditions, enabling their identification in complex mixtures. beilstein-journals.org

No studies were found describing the design or synthesis of derivatives of this compound for use as chemical probes. The general approach would involve modifying the core structure to incorporate a reporter tag (e.g., a fluorophore or a biotin) and a reactive group for covalent binding to a biological target, while maintaining or enhancing its binding affinity and selectivity. The synthesis of derivatives of other nitro-containing furoic acids, such as 5-nitro-2-furoic acid hydrazones, has been reported for evaluating their biological activity. nih.gov

Emerging Applications in Non-Pharmacological Contexts

The search did not identify any established or emerging non-pharmacological applications specifically for this compound. Research on related compounds, such as 5-nitro-2-furoic acid, indicates its use as a starting material in the synthesis of other heterocyclic compounds with potential antimicrobial activities. sigmaaldrich.com This suggests a potential role for its derivatives in areas like agrochemicals or material preservatives, but this is an area that requires future investigation for the specific compound .

Conclusion and Future Research Directions for 3,4 Diphenyl 5 Nitro 2 Furoic Acid

Synthesis and Methodological Innovation Perspectives

The original synthesis of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate provides a historical basis, but significant opportunities exist for methodological innovation. nih.gov Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to the parent acid and its derivatives.

Key areas for future synthetic research include:

Catalysis: Exploring novel catalytic systems, such as those employing rhodium or other transition metals, could offer alternative pathways with improved yields and selectivity. nih.gov

Green Chemistry: Implementing greener methodologies, such as utilizing biomass-derived precursors for the furan (B31954) ring, presents a sustainable approach. google.com Patents related to the production of 5-nitro-2-furoic acid from furfural (B47365), which can be sourced from agricultural waste, highlight a viable path. google.com

Advanced Synthetic Technologies: The adoption of modern techniques like flow chemistry and photochemistry could enable better reaction control, improved safety, and access to novel chemical space. acs.org

Diversity-Oriented Synthesis: Developing a robust synthetic platform would allow for the creation of a library of derivatives, modifying the phenyl rings and the carboxylic acid moiety to probe structure-activity relationships systematically.

Aspect Current/Established Method Proposed Future Innovations
Precursors Standard laboratory reagentsBiomass-derived furfural google.com
Catalysis Classical condensation/cyclizationTransition-metal catalysis (e.g., Rh, Pd), organocatalysis nih.govmdpi.com
Methodology Batch processingContinuous flow synthesis, photochemical methods acs.org
Efficiency Moderate yieldsHigh-throughput optimization, improved atom economy
Sustainability Use of conventional solvents and reagentsGreen solvents, energy-efficient processes (e.g., microwave synthesis) beilstein-journals.org

Elucidation of Complex Reaction Mechanisms

A significant gap in the current understanding of 3,4-Diphenyl-5-nitro-2-furoic acid is the absence of detailed mechanistic studies for its formation. Future research should aim to unravel the intricate steps of the synthesis, which is crucial for optimizing reaction conditions and extending the methodology to other substrates. Investigating whether the reaction proceeds via a Paal-Knorr type condensation, a cycloaddition pathway, or another mechanism is a fundamental question to be answered. beilstein-journals.orgresearchgate.net

Future mechanistic studies could involve:

Kinetic Analysis: Performing kinetic studies to determine reaction orders and rate-determining steps.

Isotopic Labeling: Using isotopically labeled starting materials to trace the pathways of atoms throughout the reaction.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates.

Computational Modeling: Employing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the most favorable mechanism. researchgate.netrsc.org

Advanced Structural Characterization Challenges

While basic characterization of the methyl ester derivative has been performed, a comprehensive structural analysis of the parent acid is lacking. nih.gov A primary challenge for future work is to obtain high-quality single crystals suitable for X-ray diffraction analysis. The bulky diphenyl groups and the polar nitro and carboxylic acid functionalities may complicate crystallization efforts.

Future characterization should include:

X-ray Crystallography: Determining the precise three-dimensional structure, which would provide invaluable data on bond lengths, bond angles, and intermolecular interactions. This is a standard for related nitro-aromatic compounds. nih.govscienceopen.comacs.org

Advanced NMR Spectroscopy: Utilizing 2D-NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

Solid-State NMR: In the event single crystals cannot be grown, solid-state NMR could provide structural insights into the solid-form packing and conformation.

High-Resolution Mass Spectrometry (HRMS): Confirming the exact molecular weight and elemental composition. scienceopen.com

Expanding the Scope of Biological Activity Research

The initial finding that methyl 5-nitro-3,4-diphenylfuran-2-carboxylate possesses antimicrobial activity against bacteria and fungi is a compelling starting point. nih.gov The broader class of nitrofurans is known for a range of biological effects, suggesting that the title compound is significantly under-investigated. researchgate.net

Future research should broaden the biological evaluation:

Antimicrobial Screening: Testing against a wider panel of clinically relevant and drug-resistant microbes, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Antitrypanosomal and Antiprotozoal Activity: Evaluating the compound against parasites like Trypanosoma brucei and Trypanosoma cruzi, as other nitrofurans have shown potent activity. acs.orgresearchgate.net

Anticancer Activity: Screening against various human cancer cell lines, a known therapeutic area for compounds containing nitro groups. mdpi.com

Enzyme Inhibition: Investigating the potential to inhibit specific microbial or human enzymes, a common mechanism for nitro-heterocycles. mdpi.com

Potential Biological Target Rationale Based on Related Compounds References
Drug-Resistant BacteriaNitrofurans and triazoles are effective against resistant strains. researchgate.netresearchgate.net
Trypanosoma speciesNifurtimox and other nitroheterocycles are used to treat trypanosomiasis. acs.orgresearchgate.net
Human Cancer Cell LinesNitro-containing compounds often exhibit cytotoxic effects on cancer cells. mdpi.com
Fungal PathogensThe methyl ester showed antifungal activity; this should be explored further. nih.gov
MycobacteriaFuran-based compounds have been identified as potential anti-tuberculosis agents. mdpi.com

Computational and Theoretical Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. By building and validating theoretical models, researchers can predict properties and guide experimental efforts, saving time and resources.

Future computational work should focus on:

DFT Calculations: To predict molecular geometry, electronic properties (HOMO-LUMO gap), and spectroscopic signatures (IR, NMR), which can be correlated with experimental data. rsc.orgscienceopen.com

Molecular Docking: To simulate the binding of the compound and its virtual derivatives to the active sites of target proteins (e.g., microbial enzymes), predicting binding affinity and orientation. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate structural features with biological activity, enabling the predictive design of new analogues with enhanced potency.

ADMET Prediction: To computationally estimate absorption, distribution, metabolism, excretion, and toxicity properties early in the drug discovery process. researchgate.net

Novel Applications in Materials Science and Beyond

The potential of this compound extends beyond biology. Its unique structure, featuring a conjugated furan core, electron-withdrawing nitro group, and bulky phenyl substituents, suggests possible applications in materials science.

Future exploratory research could investigate:

Nonlinear Optics (NLO): The push-pull electronic nature of the molecule (electron-donating phenyl groups and electron-withdrawing nitro group) is a common motif in materials with NLO properties. rsc.org

Organic Electronics: The aromatic and heterocyclic components suggest potential use as a building block for organic semiconductors or dye-sensitized solar cells.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid function is an excellent ligand for coordinating with metal ions. nih.govmdpi.com This could lead to the synthesis of novel MOFs with unique catalytic, gas storage, or sensing capabilities.

Luminescent Materials: Furan derivatives can exhibit fluorescence, and the synthesis of a series of analogues could lead to new fluorescent probes or materials for organic light-emitting diodes (OLEDs).

Q & A

Q. What are the recommended synthetic routes for 3,4-Diphenyl-5-nitro-2-furoic acid?

  • Methodological Answer : The synthesis of nitro-substituted furoic acid derivatives typically involves coupling aromatic precursors with furan intermediates. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via base-mediated reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or ester hydrolysis . For this compound, a plausible route includes:

Nitro-group introduction : Nitration of a pre-functionalized furan ring under controlled acidic conditions.

Phenylation : Suzuki-Miyaura coupling to attach phenyl groups at the 3- and 4-positions using palladium catalysts.

Carboxylic acid formation : Oxidation of a methyl ester precursor or hydrolysis of a nitrile group.
Key parameters include temperature control (<100°C to avoid nitro-group decomposition) and anhydrous solvents (e.g., DMF) to minimize side reactions .

Q. What spectroscopic and analytical techniques are effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve phenyl ring substituents (δ 7.2–7.8 ppm for aromatic protons) and the nitro group’s deshielding effects.
  • Infrared Spectroscopy (IR) : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1700 cm⁻¹ (carboxylic acid C=O stretch) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₁NO₅ requires exact mass 317.07 g/mol).
  • X-ray Crystallography : Resolves steric effects from the diphenyl groups and nitro-furan ring planarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing derivatives with varying phenyl substituents?

  • Methodological Answer : Yield variations often arise from steric hindrance or electronic effects. For example:
  • Steric hindrance : Bulky substituents on phenyl rings may reduce coupling efficiency. Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity.
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) can deactivate the furan ring, requiring elevated temperatures.
    Troubleshooting steps :

Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄).

Screen solvents (e.g., DMF vs. THF) to improve solubility.

Monitor reaction progress via TLC or HPLC to identify incomplete steps .

Q. What computational approaches are suitable for predicting the reactivity of this compound in drug design studies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity with biological nucleophiles.
  • Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., nitroreductases) to assess binding affinity.
  • ADMET Prediction : Use tools like SwissADME to evaluate solubility and metabolic stability, critical for preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.